Disperse Blue 148 Disperse Blue 148 Disperse Blue 148 is the best high-temperature trichromatic blue azo dye. Target: Single-crystal structures of the best high-temperature trichromatic blue azo dye C.I. Disperse Blue 148 and its diazonium component 3-amino-5-nitro-[2,1]- benzisothiazole are described herein. C.I. Disperse Blue 148 exhibits an essentially coplanar molecular structure and a dimeric packing mode between adjacent phenyl and benzisothiazole rings. Particularly, PXRD measurement reveals the existence of a new crystalline form of C.I. Disperse Blue 148 having the highest melting point and the best thermal stability, which is obviously different from all the known α, β, and γ forms. [1]
Brand Name: Vulcanchem
CAS No.: 52239-04-0
VCID: VC0007399
InChI: InChI=1S/C19H19N5O4S/c1-3-23(11-10-18(25)28-2)14-6-4-13(5-7-14)20-21-19-16-12-15(24(26)27)8-9-17(16)22-29-19/h4-9,12H,3,10-11H2,1-2H3
SMILES: CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]
Molecular Formula: C₁₉H₁₉N₅O₄S
Molecular Weight: 413.5 g/mol

Disperse Blue 148

CAS No.: 52239-04-0

Cat. No.: VC0007399

Molecular Formula: C₁₉H₁₉N₅O₄S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

Disperse Blue 148 - 52239-04-0

CAS No. 52239-04-0
Molecular Formula C₁₉H₁₉N₅O₄S
Molecular Weight 413.5 g/mol
IUPAC Name methyl 3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanoate
Standard InChI InChI=1S/C19H19N5O4S/c1-3-23(11-10-18(25)28-2)14-6-4-13(5-7-14)20-21-19-16-12-15(24(26)27)8-9-17(16)22-29-19/h4-9,12H,3,10-11H2,1-2H3
Standard InChI Key VHLFTCNAACYPDY-UHFFFAOYSA-N
SMILES CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]
Canonical SMILES CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Chemical Identity and Molecular Characteristics

Structural Configuration

Disperse Blue 148 belongs to the monoazo dye class, featuring a benzisothiazole backbone conjugated with nitro and ethylphenylamino groups. X-ray diffraction studies confirm a coplanar molecular arrangement between the phenyl and benzisothiazole rings, facilitating π-π stacking interactions that enhance crystalline stability . The compound’s molecular formula is C19H19N5O4S\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_{4}\text{S}, with a molecular weight of 413.45 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number52239-04-0 / 61968-29-4
Density1.38 g/cm³
Boiling Point597.5°C at 760 mmHg
Flash Point315.2°C
Solubility in DMSO48.37 mM (20 mg/mL)

Crystalline Polymorphism

Powder X-ray diffraction (PXRD) analyses identified a previously unreported crystalline phase (designated δ-form) with a melting point exceeding those of known α, β, and γ polymorphs. This δ-phase exhibits dimeric packing stabilized by intermolecular hydrogen bonds between nitro oxygen atoms and adjacent aromatic protons, explaining its superior thermal resilience in high-temperature dyeing processes .

Synthesis and Manufacturing

Diazo-Coupling Reaction

Industrial production involves a two-step sequence:

  • Diazotization: 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine is treated with nitrous acid (HNO2\text{HNO}_2) at 0–5°C to generate the diazonium salt .

  • Coupling: The diazonium intermediate reacts with methyl 3-(ethyl(phenyl)amino)propanoate in weakly acidic conditions (pH 4–5), yielding Disperse Blue 148 as a deep blue precipitate .

Table 2: Reaction Conditions

ParameterValueSource
Diazotization Temperature0–5°C
Coupling pH4.0–5.0
Yield78–85% (industrial scale)

Crystallization Optimization

Controlled cooling of the reaction mixture (0.5°C/min) in ethanol-water (3:1 v/v) produces the δ-polymorph preferentially. This method, patented by Qian et al., achieves >95% phase purity, critical for consistent dye batch quality .

Physicochemical and Performance Properties

Fastness Characteristics

Disperse Blue 148 demonstrates excellent fastness on acetate and polyester substrates, as per ISO testing protocols:

Table 3: Fastness Ratings (ISO Standards)

TestFadingStainingSource
Light Fastness5–64–5
Wash Fastness (60°C)44
Perspiration3–44
Ironing (180°C)4

Thermal Stability

Thermogravimetric analysis (TGA) shows 5% mass loss at 298°C for the δ-form, outperforming α (275°C) and β (282°C) variants. This property enables its use in high-temperature dyeing (130–140°C) without decomposition .

Industrial Applications

Textile Dyeing

As a trichromatic component, Disperse Blue 148 is blended with yellow and red disperse dyes to achieve black and navy shades on polyester. Its compatibility with carrier-free dyeing systems reduces environmental impact compared to traditional benzidine-based dyes .

Specialty Applications

Recent patent CN112500717B discloses a dye composition combining Disperse Blue 148 (5–95%) with heterocyclic disperse dyes to improve color depth on microfibers. This formulation increases shade intensity by 15–20% compared to single-dye systems .

Environmental Impact and Degradation

Biodegradation Challenges

Decolorization studies using Pleurotus sajor-caju laccase show only 25% removal of Disperse Blue 148 after 24 hours, significantly lower than Disperse Red 343 (58.6%). The dye’s sulfonic acid groups and crystalline stability hinder enzymatic attack .

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